molecular formula C16H18FN B13725391 6-tert-Butyl-2'-fluorobiphenyl-3-ylamine

6-tert-Butyl-2'-fluorobiphenyl-3-ylamine

Katalognummer: B13725391
Molekulargewicht: 243.32 g/mol
InChI-Schlüssel: SBTJRACAJYHMET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-Butyl-2’-fluorobiphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group at the 6th position, a fluorine atom at the 2’ position, and an amine group at the 3rd position of the biphenyl structure

Vorbereitungsmethoden

The synthesis of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial production methods for this compound may involve the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures between 280-300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further functionalized to introduce the fluorine and amine groups.

Analyse Chemischer Reaktionen

6-tert-Butyl-2’-fluorobiphenyl-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-tert-Butyl-2’-fluorobiphenyl-3-ylamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The presence of the amine group allows it to act as a nucleophile, participating in various chemical reactions. The tert-butyl and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways, potentially leading to therapeutic effects in medicinal applications .

Vergleich Mit ähnlichen Verbindungen

6-tert-Butyl-2’-fluorobiphenyl-3-ylamine can be compared with other similar compounds, such as:

The uniqueness of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine lies in its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C16H18FN

Molekulargewicht

243.32 g/mol

IUPAC-Name

4-tert-butyl-3-(2-fluorophenyl)aniline

InChI

InChI=1S/C16H18FN/c1-16(2,3)14-9-8-11(18)10-13(14)12-6-4-5-7-15(12)17/h4-10H,18H2,1-3H3

InChI-Schlüssel

SBTJRACAJYHMET-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.